molecular formula C10H11ClO3 B1361149 (2,5-Dimethoxyphenyl)acetyl chloride CAS No. 52711-92-9

(2,5-Dimethoxyphenyl)acetyl chloride

Cat. No. B1361149
CAS RN: 52711-92-9
M. Wt: 214.64 g/mol
InChI Key: RAPIPBRHRYSAHQ-UHFFFAOYSA-N
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Patent
US07888374B2

Procedure details

To a solution of 196 mg (1.00 mmol) of (2,5-dimethoxyphenyl)acetic acid in 3 mL of CH2Cl2 was added 100 μL of oxalyl chloride. The mixture was stirred at ambient temperature for 1 hour then concentrated under reduced pressure to a thick liquid.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH2:11][C:12]([OH:14])=O.C(Cl)(=O)C([Cl:18])=O>C(Cl)Cl>[O:2]([C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH2:11][C:12]([Cl:18])=[O:14])[CH3:1]

Inputs

Step One
Name
Quantity
196 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)CC(=O)O
Name
Quantity
100 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure to a thick liquid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O(C)C1=C(C=C(C=C1)OC)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.